N.41

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

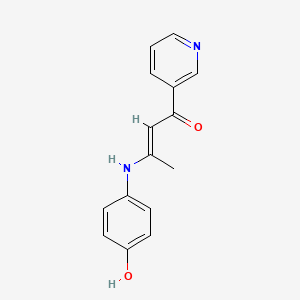

C15H14N2O2 |

|---|---|

分子量 |

254.28 g/mol |

IUPAC 名称 |

(E)-3-(4-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one |

InChI |

InChI=1S/C15H14N2O2/c1-11(17-13-4-6-14(18)7-5-13)9-15(19)12-3-2-8-16-10-12/h2-10,17-18H,1H3/b11-9+ |

InChI 键 |

YJVDMNPGQGXXGJ-PKNBQFBNSA-N |

手性 SMILES |

C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=C(C=C2)O |

规范 SMILES |

CC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)O |

产品来源 |

United States |

Foundational & Exploratory

The Multifaceted Role of Protein 4.1N in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein 4.1N, encoded by the EPB41L1 gene, is a neuronally enriched scaffolding protein that plays a pivotal role in the intricate organization and function of the neuronal cytoskeleton and membrane. This technical guide provides a comprehensive overview of the current understanding of protein 4.1N's function in neurons, with a focus on its molecular interactions, involvement in signaling pathways, and its impact on neuronal development, synaptic plasticity, and receptor trafficking. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the molecular underpinnings of neuronal processes and exploring novel therapeutic targets.

Introduction to Protein 4.1N

Protein 4.1N is a member of the protein 4.1 family, which also includes 4.1R, 4.1B, and 4.1G. These proteins are characterized by a conserved domain structure that facilitates their function as linkers between the plasma membrane and the underlying cytoskeleton.[1] In neurons, the 135-kDa isoform of 4.1N is predominantly expressed in the brain, while a smaller 100-kDa isoform is found in peripheral tissues.[1][2]

The structure of protein 4.1N consists of three main conserved domains:

-

N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain: This domain is crucial for interactions with the cytoplasmic tails of various transmembrane proteins, including receptors and cell adhesion molecules.[1]

-

Spectrin-Actin Binding (SAB) domain: This central domain mediates the connection to the spectrin-actin cytoskeleton, thereby anchoring membrane proteins to the intracellular scaffold.[1]

-

C-terminal Domain (CTD): This domain is also involved in protein-protein interactions, contributing to the diverse functions of 4.1N.[1]

These conserved domains are interspersed with unique, non-conserved domains (U1, U2, and U3) that may confer isoform-specific functions.[1] The primary role of 4.1N in neurons is to act as a scaffolding protein, organizing and stabilizing protein complexes at the neuronal membrane, which is essential for proper signaling and structural integrity.[3][4]

Core Functions of Protein 4.1N in Neurons

Protein 4.1N is implicated in a wide array of critical neuronal functions, primarily through its ability to orchestrate the localization and activity of its numerous binding partners.

Regulation of Neurotransmitter Receptor Trafficking and Localization

A key function of protein 4.1N is the regulation of the surface expression and synaptic localization of various neurotransmitter receptors. This is crucial for modulating synaptic strength and plasticity.

-

AMPA Receptors: Protein 4.1N directly interacts with the GluA1 subunit of AMPA receptors.[5] This interaction is vital for the trafficking of GluA1-containing AMPA receptors to the neuronal surface, a process that is enhanced by PKC-mediated phosphorylation of GluA1.[5] By linking AMPA receptors to the actin cytoskeleton, 4.1N helps to stabilize their presence at the synapse, which is a critical aspect of long-term potentiation (LTP).[5][6]

-

Kainate Receptors: 4.1N also binds to the C-terminal tails of GluK1, GluK2, and GluK3 kainate receptor subunits, regulating their trafficking, synaptic targeting, and endocytosis.[7]

-

Dopamine Receptors: Protein 4.1N interacts with the third intracellular loop of D2 and D3 dopamine receptors, promoting their stability and surface expression at the neuronal plasma membrane.[3][8] This function suggests that 4.1N could be a potential target for the development of novel antipsychotic drugs.[3]

Role in Synaptic Plasticity and Neuronal Development

Through its interactions with receptors and cytoskeletal components, protein 4.1N is a key player in synaptic plasticity and the development of neuronal architecture.

-

Synaptic Plasticity: By regulating the trafficking of AMPA receptors, 4.1N directly influences the expression of LTP, a cellular correlate of learning and memory.[6] The phosphorylation-dependent enhancement of the 4.1N-GluA1 interaction provides a mechanism for activity-dependent changes in synaptic strength.[5]

-

Neuronal Development and Morphology: Protein 4.1N's interaction with the K-Cl cotransporter KCC2 is essential during early neuronal development.[1] This interaction, mediated by the FERM domain of 4.1N and the C-terminal domain of KCC2, links KCC2 to the dendritic spine cytoskeleton and is crucial for the maturation of excitatory synapses and the development of normal dendritic protrusion morphology.[1][9] Furthermore, 4.1N's association with cell adhesion molecules (CAMs) like CAM1 and CAM3 contributes to the regulation of synaptic architecture.[1]

Linking Membrane Proteins to the Cytoskeleton

The fundamental role of protein 4.1N is to act as a bridge between transmembrane proteins and the actin-spectrin cytoskeleton. This linkage is essential for maintaining the structural integrity of the neuronal membrane and for organizing signaling complexes. The FERM and CTD domains of 4.1N are the primary sites for these interactions, allowing it to tether a diverse array of proteins to the cytoskeleton.[1]

Key Interaction Partners of Protein 4.1N

The multifaceted functions of protein 4.1N are a direct consequence of its ability to interact with a wide range of proteins. A summary of its key neuronal interaction partners is presented below.

| Interacting Protein | Domain of 4.1N Involved | Functional Significance in Neurons | References |

| AMPA Receptor (GluA1/GluR1) | C-terminal Domain (CTD) | Regulates surface expression, synaptic targeting, and trafficking; crucial for LTP. | [5][6] |

| Kainate Receptors (GluK1/2/3) | Not specified | Regulates receptor trafficking, synaptic targeting, and endocytosis. | [7] |

| Dopamine Receptors (D2, D3) | Not specified (interacts with 3rd intracellular loop of receptor) | Stabilizes receptor at the plasma membrane, ensuring proper localization and signaling. | [3][8] |

| K-Cl Cotransporter 2 (KCC2) | FERM Domain | Links KCC2 to the dendritic spine cytoskeleton, essential for excitatory synapse maturation. | [1][9] |

| Cell Adhesion Molecules (CAMs) | FERM Domain | Regulates synaptic architecture and function. | [1] |

| Inositol 1,4,5-Trisphosphate Receptor 1 (IP3R1) | Not specified | Potential role in calcium signaling regulation. | [10] |

| Nuclear Mitotic Apparatus Protein (NuMA) | C-terminal Domain (CTD) | Mediates antiproliferative actions of nerve growth factor. | [3] |

| Ca2+-Calmodulin Serine Kinase (CASK) | Not specified (interacts with HOOK region of CASK) | Facilitates F-actin nucleation at intercellular junctions. | [7] |

| βII Spectrin | Not specified | Links 4.1N to the spectrin-actin cytoskeleton. | [11] |

Signaling Pathways and Experimental Workflows

The function of protein 4.1N is intricately linked to several key signaling pathways in neurons. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships and common experimental workflows used to study them.

Detailed Experimental Methodologies

This section provides detailed protocols for key experiments used to elucidate the function of protein 4.1N.

Co-Immunoprecipitation (Co-IP) of Protein 4.1N from Neuronal Lysates

This protocol is adapted from methodologies described in studies investigating the in vivo interactions of protein 4.1N.[11][12]

Objective: To demonstrate the in vivo interaction between protein 4.1N and a putative binding partner in neuronal cells or tissues.

Materials:

-

Neuronal cell culture or brain tissue

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 2x Laemmli sample buffer.

-

Primary antibody against Protein 4.1N (e.g., rabbit polyclonal).

-

Primary antibody against the putative interacting protein.

-

Protein A/G magnetic beads or agarose beads.

-

Appropriate secondary antibodies conjugated to HRP for Western blotting.

Procedure:

-

Lysate Preparation:

-

Harvest cultured neurons or homogenize brain tissue in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody against protein 4.1N (typically 1-5 µg) to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in Elution Buffer and boil for 5-10 minutes to elute the protein complexes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using the primary antibody against the putative interacting protein.

-

The presence of a band corresponding to the interacting protein in the 4.1N IP lane (but not in the IgG control lane) confirms the interaction.

-

GST Pull-Down Assay

This protocol is based on methods used to confirm direct protein-protein interactions with 4.1N in vitro.[12][13]

Objective: To determine if protein 4.1N directly interacts with a putative binding partner.

Materials:

-

Purified GST-tagged protein 4.1N (or a specific domain) and purified putative interacting protein (e.g., His-tagged).

-

Glutathione-Sepharose beads.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors.

-

Wash Buffer: Binding Buffer.

-

Elution Buffer: 10-50 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0) or 2x Laemmli sample buffer.

Procedure:

-

Bead Preparation:

-

Incubate purified GST-4.1N with glutathione-sepharose beads for 1-2 hours at 4°C to allow binding. As a negative control, use GST protein alone.

-

Wash the beads with Binding Buffer to remove unbound GST-4.1N.

-

-

Binding Reaction:

-

Incubate the GST-4.1N-bound beads with the purified putative interacting protein in Binding Buffer for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using Elution Buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the interacting protein (e.g., anti-His).

-

A band corresponding to the interacting protein in the GST-4.1N lane (but not in the GST control lane) indicates a direct interaction.

-

Yeast Two-Hybrid (Y2H) Screen

This protocol provides a general framework for identifying novel interaction partners of protein 4.1N, based on standard Y2H methodologies.[3]

Objective: To screen a cDNA library for proteins that interact with protein 4.1N.

Materials:

-

Yeast strain (e.g., AH109 or Y2HGold) containing reporter genes (e.g., HIS3, ADE2, lacZ).

-

Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7).

-

cDNA library from a relevant source (e.g., human brain).

-

Yeast transformation reagents.

-

Selective growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

-

Reagents for β-galactosidase assay.

Procedure:

-

Bait Plasmid Construction and Autoactivation Test:

-

Clone the cDNA of protein 4.1N (or a specific domain) into the bait vector to create a fusion with a DNA-binding domain (e.g., GAL4-BD).

-

Transform the bait plasmid into the yeast strain.

-

Plate the transformed yeast on selective media (SD/-Trp and SD/-Trp/-His/-Ade) and perform a β-galactosidase assay to ensure the bait itself does not auto-activate the reporter genes.

-

-

Library Screening:

-

Transform the cDNA library (in the prey vector, fused to an activation domain like GAL4-AD) into the yeast strain containing the bait plasmid.

-

Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.

-

-

Identification of Positive Clones:

-

Isolate plasmids from the positive yeast colonies.

-

Sequence the prey plasmids to identify the cDNA of the interacting proteins.

-

-

Confirmation of Interaction:

-

Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

-

Perform a one-on-one Y2H assay with other control baits to test for the specificity of the interaction.

-

Conclusion

Protein 4.1N is a critical scaffolding protein in neurons, with a diverse range of functions that are essential for normal neuronal development and synaptic plasticity. Its ability to link neurotransmitter receptors and other membrane proteins to the underlying cytoskeleton places it at a central node in the regulation of synaptic function. The detailed understanding of its molecular interactions and the signaling pathways it modulates opens up new avenues for research into the molecular basis of neurological disorders and provides potential targets for therapeutic intervention. This technical guide serves as a foundational resource for further investigation into the complex and vital roles of protein 4.1N in the nervous system.

Disclaimer: The experimental protocols provided in this document are intended as a general guide. Researchers should optimize these protocols for their specific experimental conditions and consult the original research articles for more detailed information.

References

- 1. osti.gov [osti.gov]

- 2. Regulation of AMPA receptor extrasynaptic insertion by 4.1N, phosphorylation and palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation | Journal of Neuroscience [jneurosci.org]

- 8. Single-Molecule Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICln: A New Regulator of Non-Erythroid 4.1R Localisation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G-protein-coupled Receptor Kinase-interacting Proteins Inhibit Apoptosis by Inositol 1,4,5-Triphosphate Receptor-mediated Ca2+ Signal Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein 4.1N is required for the formation of the lateral membrane domain in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of AMPA Receptor GluR1 Subunit Surface Expression by a 4.1N-Linked Actin Cytoskeletal Association | Journal of Neuroscience [jneurosci.org]

- 13. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Structure and Regulation of the Protein 4.1N Gene (EPB41L1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Erythrocyte Membrane Protein Band 4.1 Like 1 (EPB41L1) gene, encoding protein 4.1N, is a critical component in neuronal signaling and cellular homeostasis. As a cytoskeletal adaptor protein, 4.1N plays a multifaceted role in linking membrane proteins to the underlying cytoskeleton, thereby influencing receptor trafficking, synaptic plasticity, and cell adhesion. Its dysregulation has been implicated in various neurological disorders and cancers. This technical guide provides a comprehensive overview of the EPB41L1 gene structure, its transcriptional and post-transcriptional regulation, and detailed methodologies for its study. Quantitative data on gene expression and protein interactions are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex biology.

Gene Structure of EPB41L1

The human EPB41L1 gene is located on the forward strand of chromosome 20 at position q11.23.[1] It is a complex gene that gives rise to numerous transcript variants through alternative splicing, resulting in a variety of protein isoforms.

Exon-Intron Organization

The EPB41L1 gene consists of a series of exons and introns, with the exact number and size varying between different splice variants. The canonical isoform, as described in major genomic databases, provides a reference for understanding the gene's fundamental structure. Below is a summary of the exon-intron structure for a major transcript variant of EPB41L1.

| Exon Number | Exon Start (GRCh38) | Exon End (GRCh38) | Exon Length (bp) |

| 1 | 36,091,504 | 36,091,650 | 147 |

| 2 | 36,105,960 | 36,106,082 | 123 |

| 3 | 36,111,293 | 36,111,412 | 120 |

| 4 | 36,120,369 | 36,120,488 | 120 |

| 5 | 36,123,059 | 36,123,178 | 120 |

| 6 | 36,126,230 | 36,126,352 | 123 |

| 7 | 36,130,813 | 36,130,932 | 120 |

| 8 | 36,133,028 | 36,133,147 | 120 |

| 9 | 36,144,385 | 36,144,504 | 120 |

| 10 | 36,147,794 | 36,147,913 | 120 |

| 11 | 36,151,349 | 36,151,468 | 120 |

| 12 | 36,155,103 | 36,155,222 | 120 |

| 13 | 36,158,527 | 36,158,646 | 120 |

| 14 | 36,161,501 | 36,161,620 | 120 |

| 15 | 36,164,057 | 36,164,176 | 120 |

| 16 | 36,167,002 | 36,167,121 | 120 |

| 17 | 36,170,058 | 36,170,177 | 120 |

| 18 | 36,173,778 | 36,173,897 | 120 |

| 19 | 36,176,966 | 36,177,085 | 120 |

| 20 | 36,180,317 | 36,180,436 | 120 |

| 21 | 36,183,576 | 36,183,695 | 120 |

| 22 | 36,186,664 | 36,186,783 | 120 |

| 23 | 36,189,619 | 36,189,738 | 120 |

| 24 | 36,192,408 | 36,192,527 | 120 |

| 25 | 36,195,504 | 36,195,623 | 120 |

| 26 | 36,198,639 | 36,198,758 | 120 |

| 27 | 36,201,847 | 36,201,966 | 120 |

| 28 | 36,205,123 | 36,205,242 | 120 |

| 29 | 36,229,221 | 36,229,340 | 120 |

| 30 | 36,232,680 | 36,232,799 | 120 |

Note: This table represents a simplified structure of a major transcript and is intended for illustrative purposes. The EPB41L1 gene has numerous splice variants with different exon compositions. For detailed information on all transcript variants, refer to databases such as --INVALID-LINK-- and --INVALID-LINK--.[2]

Alternative Splicing

A key feature of EPB41L1 is its extensive alternative splicing, which generates a diverse array of protein 4.1N isoforms.[3][4] This tissue-specific and developmentally regulated process allows for the production of functionally distinct proteins from a single gene. For example, a 135-kDa isoform is predominantly expressed in the brain, while a 100-kDa isoform is more common in peripheral tissues.[3] These isoforms differ in their inclusion or exclusion of specific exons, which can alter their domain structure and, consequently, their binding partners and cellular functions.

Regulation of EPB41L1 Expression

The expression of the EPB41L1 gene is tightly controlled at both the transcriptional and post-transcriptional levels, ensuring appropriate levels and isoforms of protein 4.1N in different cellular contexts.

Transcriptional Regulation

The promoter region of the EPB41L1 gene contains binding sites for various transcription factors that regulate its expression. While a comprehensive list of experimentally validated transcription factors is still being elucidated, bioinformatic analyses have predicted several potential regulatory proteins.

| Transcription Factor | Binding Site Motif | Putative Function |

| Sp1 | GGGCGG | Basal transcription |

| AP-1 (c-Jun/c-Fos) | TGA(C/G)TCA | Response to growth factors, stress |

| CREB | TGACGTCA | Regulation by cyclic AMP signaling |

| MyoD | CANNTG | Muscle cell differentiation |

Note: This table lists predicted transcription factors. Experimental validation is required to confirm their regulatory roles on the EPB41L1 promoter.

Post-Transcriptional Regulation

As mentioned previously, alternative splicing is a major mechanism for regulating 4.1N function. The inclusion or exclusion of exons can affect key functional domains:

-

FERM Domain: Alternative splicing within this domain can modulate its binding affinity for membrane proteins.

-

Spectrin-Actin Binding (SAB) Domain: The presence or absence of exons in this region determines the ability of 4.1N to link to the cytoskeleton.[5]

-

C-Terminal Domain (CTD): Splicing variations in the CTD can alter its interactions with other signaling and adaptor proteins.

Protein 4.1N undergoes several post-translational modifications (PTMs) that dynamically regulate its function and interactions.

-

Phosphorylation: Phosphorylation of 4.1N, particularly within the FERM domain, can be regulated by kinases such as Protein Kinase C (PKC).[5] This modification can weaken the binding of 4.1N to its membrane and cytoskeletal partners, providing a mechanism for dynamic regulation of its associations.[6]

-

Palmitoylation: The attachment of fatty acids to 4.1N can influence its membrane localization and interactions with other proteins. For instance, palmitoylation of the AMPA receptor subunit GluA1 affects its interaction with 4.1N.[7][8]

Protein 4.1N Signaling Pathways

Protein 4.1N functions as a crucial scaffolding protein in various signaling pathways, primarily by linking transmembrane receptors and other signaling molecules to the actin cytoskeleton.

Regulation of Neurotransmitter Receptor Trafficking

A well-established role for 4.1N is in the trafficking and surface expression of neurotransmitter receptors. It directly interacts with the C-terminal tails of receptors such as the AMPA receptor subunit GluA1 and dopamine D2/D3 receptors.[1] This interaction is crucial for the stabilization of these receptors at the plasma membrane.

Role in Cancer Suppression

Emerging evidence suggests that 4.1N acts as a tumor suppressor in several cancers, including non-small cell lung cancer (NSCLC) and kidney renal clear cell carcinoma (KIRC).[6][9] In NSCLC, 4.1N interacts with and enhances the activity of Protein Phosphatase 1 (PP1), which in turn dephosphorylates and inactivates the JNK-c-Jun signaling pathway, a key driver of cell proliferation and metastasis.[6]

Quantitative Expression Data

Tissue-Specific Expression of EPB41L1

EPB41L1 exhibits a distinct pattern of tissue-specific expression, with the highest levels observed in the brain. Data from the Genotype-Tissue Expression (GTEx) project provides a quantitative overview of its expression across various human tissues.

| Tissue | Median Expression (TPM) |

| Brain - Cerebellum | 150.2 |

| Brain - Cortex | 125.8 |

| Brain - Hippocampus | 110.5 |

| Adrenal Gland | 45.3 |

| Pituitary | 38.1 |

| Testis | 25.7 |

| Nerve - Tibial | 20.4 |

| Heart - Atrial Appendage | 15.9 |

| Muscle - Skeletal | 10.2 |

| Lung | 8.5 |

| Kidney - Cortex | 7.1 |

| Liver | 2.3 |

Data is illustrative and based on publicly available information from the GTEx portal. For the most current and detailed data, please refer directly to the --INVALID-LINK--.

EPB41L1 Expression in Cancer

Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential expression of EPB41L1 in various cancer types compared to normal tissues. Downregulation of EPB41L1 is frequently observed in several cancers and is often associated with a poorer prognosis.[9]

| Cancer Type | Expression Change vs. Normal | Prognostic Significance |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Downregulated | Low expression correlates with poor prognosis[9] |

| Lung Adenocarcinoma (LUAD) | Downregulated | Associated with increased metastasis |

| Glioblastoma Multiforme (GBM) | Downregulated | |

| Breast Invasive Carcinoma (BRCA) | Downregulated |

This table provides a summary of general trends observed in TCGA data. For detailed and specific analyses, please consult the --INVALID-LINK-- or the --INVALID-LINK--.[10]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to investigate the structure and regulation of EPB41L1 and protein 4.1N.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Transcription Factor Binding Site Analysis

This protocol is for identifying the genomic binding sites of a transcription factor of interest on the EPB41L1 promoter.

Methodology:

-

Cell Culture and Crosslinking: Grow cells of interest to ~80-90% confluency. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-600 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by incubating at 65°C. Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified DNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the human genome. Use peak-calling algorithms to identify genomic regions enriched for transcription factor binding.

RT-qPCR for Analysis of EPB41L1 Alternative Splicing

This protocol allows for the quantification of the relative abundance of different EPB41L1 splice variants.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues of interest using a suitable RNA isolation kit. Synthesize cDNA using a reverse transcription kit with oligo(dT) or random primers.

-

Primer Design: Design primer pairs that specifically amplify the different splice variants of EPB41L1. One common strategy is to design one primer in a constitutive exon and the other primer spanning the unique exon-exon junction of a specific isoform.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or probe-based detection method. Include a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative expression of each splice variant using the ΔΔCt method.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis

This protocol is used to validate the interaction between protein 4.1N and a putative binding partner.[6]

Methodology:

-

Cell Lysis: Lyse cells expressing both protein 4.1N and its putative interacting partner in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for protein 4.1N (or the tagged partner protein) overnight at 4°C.

-

Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative interacting protein. The presence of a band at the expected molecular weight confirms the interaction.

Conclusion

The EPB41L1 gene and its protein product, 4.1N, are integral to a wide range of cellular processes, particularly in the nervous system and in the context of cancer. The complexity of its regulation through a combination of transcriptional control, extensive alternative splicing, and post-translational modifications highlights its functional versatility. The experimental approaches detailed in this guide provide a framework for further investigation into the intricate biology of EPB41L1 and 4.1N, which may ultimately lead to the development of novel therapeutic strategies for associated diseases.

References

- 1. genecards.org [genecards.org]

- 2. EPB41L1 erythrocyte membrane protein band 4.1 like 1 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 3. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]

- 4. Comprehensive characterization of protein 4.1 expression in epithelium of large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. A Nonerythroid Isoform of Protein 4.1R Interacts with the Nuclear Mitotic Apparatus (NuMA) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Abnormal expression and prognostic significance of EPB41L1 in kidney renal clear cell carcinoma based on data mining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TFBS - View Gene [tfbsdb.systemsbiology.net]

Protein 4.1N: A Comprehensive Technical Guide to Isoforms, Tissue Specificity, and Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein and a member of the larger protein 4.1 family. These proteins are vital in linking the actin cytoskeleton to the plasma membrane and are involved in a myriad of cellular processes. Due to complex alternative splicing of the EPB41L1 gene, multiple isoforms of protein 4.1N are expressed, each with distinct tissue specificities and functional roles. This technical guide provides an in-depth overview of protein 4.1N isoforms, their distribution across different tissues, and their involvement in key signaling pathways. Detailed experimental protocols for studying protein 4.1N are also provided to facilitate further research and drug development efforts.

Protein 4.1N Isoforms and Their Tissue-Specific Expression

Protein 4.1N exhibits significant diversity in its isoforms, primarily due to alternative splicing. The two major isoforms identified are a 135 kDa variant and a 100 kDa variant.[1][2] These isoforms show distinct tissue-specific expression patterns, which dictates their specialized functions in different cellular contexts.

The 135 kDa isoform is predominantly expressed in the brain , where it is the major 4.1N variant.[1][2] In contrast, the 100 kDa isoform is enriched in peripheral tissues , including the kidney, heart, pancreas, placenta, lung, and skeletal muscle.[1][2][3] This differential expression suggests specialized roles for each isoform. For instance, in the kidney, a specific isoform of 4.1N lacks most of the U3 region and parts of the U2 and SAB domains, which may alter its interaction with binding partners.[3]

The structural diversity of 4.1N arises from its modular composition, which includes a conserved N-terminal FERM (Four.1, Ezrin, Radixin, Moesin) domain, a central spectrin-actin binding (SAB) domain, and a C-terminal domain (CTD). These conserved domains are interspersed with unique regions (U1, U2, and U3) that are subject to alternative splicing, contributing to the functional specificity of the different isoforms.[3]

Quantitative Data on Protein 4.1N Isoform Distribution

The following table summarizes the tissue-specific expression of the major protein 4.1N isoforms.

| Isoform (Molecular Weight) | Predominant Tissue(s) | Other Tissues with Notable Expression | Reference(s) |

| 135 kDa | Brain (Central and Peripheral Neurons) | - | [1][2] |

| 100 kDa | Peripheral Tissues | Kidney, Heart, Pancreas, Lung, Skeletal Muscle, Placenta, Gastro-intestinal epithelium, Retina | [1][2][3] |

Key Signaling Pathways Involving Protein 4.1N

Protein 4.1N functions as a critical scaffolding molecule, bringing together various signaling components to regulate diverse cellular processes. Its interactions with other proteins are often mediated by its distinct domains.

Regulation of the JNK-c-Jun Pathway via PP1

Protein 4.1N acts as a tumor suppressor by negatively regulating the JNK-c-Jun signaling pathway. It achieves this by interacting with Protein Phosphatase 1 (PP1) through its FERM domain. This interaction enhances the phosphatase activity of PP1, leading to the dephosphorylation and inactivation of JNK. The inactivation of JNK, in turn, prevents the activation of the transcription factor c-Jun, thereby inhibiting the expression of downstream targets involved in cell proliferation and metastasis, such as ezrin and MMP9. Concurrently, this pathway leads to the upregulation of cell cycle inhibitors like p53, p21, and p19.

Modulation of the PIKE-PI3K Signaling Pathway

Protein 4.1N can modulate the phosphoinositide 3-kinase (PI3K) signaling pathway through its interaction with the PI3K enhancer (PIKE). The C-terminal domain (CTD) of 4.1N binds to the N-terminus of PIKE. This interaction is competitive with the binding of PI3K to PIKE. By sequestering PIKE, 4.1N can inhibit the PIKE-mediated enhancement of PI3K activity, thereby influencing downstream signaling events related to cell survival and proliferation.

Interaction with NuMA and Regulation of the Cell Cycle

Protein 4.1N plays a role in cell cycle regulation through its interaction with the Nuclear Mitotic Apparatus protein (NuMA). The C-terminal domain of 4.1N binds to NuMA. This interaction can influence the localization and function of NuMA during mitosis. For example, in response to Nerve Growth Factor (NGF), 4.1N translocates to the nucleus and associates with NuMA, leading to G1 phase arrest. This suggests that 4.1N can mediate antiproliferative signals by modulating the mitotic machinery.

Stabilization of Dopamine Receptors

Protein 4.1N is involved in the stabilization and localization of D2 and D3 dopamine receptors at the neuronal plasma membrane. All members of the 4.1 protein family can bind to the third intracellular loop of these receptors. This interaction is crucial for maintaining the proper distribution and stability of dopamine receptors on the cell surface, thereby ensuring efficient dopaminergic signaling.

Detailed Experimental Protocols

The study of protein 4.1N isoforms and their interactions requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blot Analysis of Protein 4.1N Isoforms

This protocol outlines the steps for detecting and quantifying 4.1N isoforms in cell or tissue lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

-

Protein Assay Reagent (BCA or Bradford).

-

4x Laemmli Sample Buffer.

-

SDS-PAGE gels (8-10% acrylamide).

-

Running Buffer (Tris-Glycine-SDS).

-

Transfer Buffer (Tris-Glycine-Methanol).

-

PVDF or Nitrocellulose membrane.

-

Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST).

-

TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary antibody against Protein 4.1N.

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Protocol:

-

Sample Preparation:

-

Lyse cells or homogenized tissue in ice-cold Lysis Buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a protein assay.

-

Mix lysate with Laemmli Sample Buffer and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary anti-4.1N antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Immunohistochemistry (IHC) for 4.1N Localization in Brain Tissue

This protocol describes the visualization of 4.1N protein in fixed brain tissue sections.

Materials:

-

4% Paraformaldehyde (PFA) in PBS.

-

Sucrose solutions (15% and 30% in PBS).

-

Optimal Cutting Temperature (OCT) compound.

-

Cryostat.

-

PBS (Phosphate-Buffered Saline).

-

Blocking Solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS).

-

Primary antibody against Protein 4.1N.

-

Fluorescently-labeled secondary antibody.

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

-

Mounting medium.

Protocol:

-

Tissue Preparation:

-

Perfuse the animal with PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.

-

Embed the tissue in OCT and freeze.

-

Cut 20-40 µm thick sections using a cryostat and mount on slides.

-

-

Staining:

-

Wash the sections three times for 5 minutes each with PBS.

-

Permeabilize and block the sections with Blocking Solution for 1 hour at room temperature.

-

Incubate with the primary anti-4.1N antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the sections three times for 10 minutes each with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

-

Wash the sections three times for 10 minutes each with PBS in the dark.

-

Counterstain with DAPI for 5-10 minutes.

-

Wash the sections with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips using an appropriate mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Co-Immunoprecipitation (Co-IP) to Identify 4.1N Interacting Proteins

This protocol is for isolating 4.1N and its binding partners from cell lysates.

Materials:

-

Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

-

Protein A/G agarose or magnetic beads.

-

Primary antibody against Protein 4.1N.

-

Isotype control IgG.

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration).

-

Elution Buffer (e.g., Glycine-HCl pH 2.5 or Laemmli buffer).

Protocol:

-

Lysate Preparation:

-

Lyse cells in ice-cold Co-IP Lysis Buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-4.1N antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes from the beads using Elution Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting to confirm the presence of known interacting partners or by mass spectrometry to identify novel interactors.

-

Yeast Two-Hybrid (Y2H) Screening for Novel 4.1N Interactors

This protocol allows for the identification of novel protein-protein interactions with 4.1N.

Materials:

-

Yeast strains (e.g., AH109 and Y187).

-

Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7).

-

cDNA library from the tissue of interest.

-

Yeast transformation reagents.

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

-

X-α-Gal.

Protocol:

-

Bait Construction and Validation:

-

Clone the full-length or a specific domain of the EPB41L1 gene into the bait vector to create a fusion with the GAL4 DNA-binding domain (DBD).

-

Transform the bait plasmid into a suitable yeast strain and confirm that it does not auto-activate the reporter genes.

-

-

Library Screening:

-

Transform a cDNA library (fused to the GAL4 activation domain - AD) into the opposite mating type yeast strain.

-

Mate the bait and prey yeast strains and plate on double dropout medium (SD/-Trp/-Leu) to select for diploid cells.

-

-

Selection of Positive Interactions:

-

Replica-plate the diploid cells onto quadruple dropout medium (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, activating the reporter genes.

-

Perform a colorimetric assay (e.g., X-α-Gal) to further confirm positive interactions.

-

-

Identification of Interactors:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts to identify the interacting proteins.

-

-

Validation:

-

Confirm the interactions using other methods such as Co-IP or in vitro binding assays.

-

RT-qPCR for Quantification of EPB41L1 Splice Variants

This protocol is for quantifying the relative expression levels of different EPB41L1 splice variants.[4]

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green-based).

-

Primers designed to specifically amplify different splice variants of EPB41L1.

-

qPCR instrument.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues of interest.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

Primer Design:

-

Design primer pairs that specifically amplify the different splice variants. This can be achieved by designing primers that span exon-exon junctions unique to each isoform.

-

-

qPCR:

-

Set up qPCR reactions containing cDNA, qPCR master mix, and the specific primer pairs.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Analyze the amplification data to determine the relative expression levels of each splice variant, often using the ΔΔCt method with a reference gene for normalization.

-

Conclusion

Protein 4.1N is a multifaceted protein with a complex array of isoforms that exhibit distinct tissue-specific expression and cellular functions. Its role as a scaffolding protein places it at the crossroads of several critical signaling pathways, regulating processes from cell cycle progression to neuronal signaling. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate biology of protein 4.1N, paving the way for a deeper understanding of its role in health and disease and for the development of novel therapeutic strategies.

References

- 1. A Novel Neuron-Enriched Homolog of the Erythrocyte Membrane Cytoskeletal Protein 4.1 | Journal of Neuroscience [jneurosci.org]

- 2. A novel neuron-enriched homolog of the erythrocyte membrane cytoskeletal protein 4.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Interactions of the Protein 4.1N FERM Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein 4.1N, a crucial scaffolding protein enriched in the nervous system, plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, cell adhesion, and tumor suppression.[1] Encoded by the EPB41L1 gene, protein 4.1N is a member of the protein 4.1 superfamily, characterized by a highly conserved N-terminal 4.1-Ezrin-Radixin-Moesin (FERM) domain, a central spectrin-actin binding (SAB) domain, and a C-terminal domain (CTD).[1][2] The FERM domain, a clover-shaped tripartite structure composed of F1, F2, and F3 lobes, is central to the function of 4.1N, mediating its interactions with a diverse array of transmembrane proteins and signaling molecules, thereby anchoring the plasma membrane to the underlying cytoskeleton.[3][4] This guide provides a comprehensive technical overview of the molecular structure of the 4.1N FERM domain, its key interaction partners, and the experimental methodologies used to elucidate these interactions.

Molecular Structure of the 4.1N FERM Domain

As of the latest available data, no experimentally determined crystal or NMR structure of the protein 4.1N FERM domain has been deposited in the Protein Data Bank (PDB). However, due to the high sequence homology with other FERM domains, particularly the 71% similarity with the protein 4.1R FERM domain (PDB ID: 1GG3), homology modeling can provide valuable structural insights.[5][6][7] Furthermore, a predicted three-dimensional structure of the full-length human protein 4.1N is available in the AlphaFold Protein Structure Database.

The canonical FERM domain fold consists of three distinct lobes:

-

F1 (N-lobe): Exhibits a ubiquitin-like fold.

-

F2 (α-lobe): Possesses an acyl-CoA-binding protein-like fold.

-

F3 (C-lobe): Shares structural similarity with pleckstrin homology (PH) and phosphotyrosine binding (PTB) domains.[4]

This modular architecture allows the FERM domain to engage with multiple binding partners simultaneously, facilitating the assembly of large protein complexes at the cell membrane.

Key Interaction Partners of the 4.1N FERM Domain

The FERM domain of 4.1N serves as a critical hub for protein-protein interactions, linking the cell membrane to various intracellular signaling pathways. The following table summarizes the key interacting partners of the 4.1N FERM domain. While precise quantitative data such as dissociation constants (Kd) are not extensively available in the literature for all interactions, the key binding partners and the domains involved have been identified through various experimental approaches.

| Interacting Partner | Interacting Domain on Partner | Primary Cellular Role of Interaction |

| Protein Phosphatase 1 (PP1) | - | Regulation of the JNK-c-Jun signaling pathway, tumor suppression.[8][9][10] |

| Flotillin-1 | - | Suppression of non-small cell lung cancer cell proliferation and migration. The U2 domain of 4.1N is also involved.[1][9] |

| AMPA Receptor Subunit GluR1 | C-terminal domain | Regulation of AMPA receptor surface expression and synaptic plasticity.[1][11] |

| K-Cl Cotransporter 2 (KCC2) | C-terminal domain | Linking KCC2 to the dendritic spine cytoskeleton, maturation of excitatory synapses.[1][12][13][14][15] |

| 14-3-3 proteins | - | Mediation of transmembrane protein activities; potential role in epithelial ovarian cancer.[1][16][17] |

| Cell Adhesion Molecule 3 (CAM3) | C-terminal domain | Recruitment of 4.1N to cell-cell junctions, regulation of synaptic architecture.[1][2] |

| Nuclear Mitotic Apparatus Protein (NuMA) | - | Regulation of mitosis; NGF-mediated cell cycle arrest.[18][19] |

Signaling Pathways and Logical Relationships

The interaction of the 4.1N FERM domain with its partners is integral to several signaling pathways. One of the well-documented pathways is the regulation of the JNK-c-Jun signaling cascade, which has implications for tumor suppression.

4.1N-PP1 Interaction and Regulation of the JNK-c-Jun Pathway

In non-small cell lung cancer (NSCLC), protein 4.1N acts as a tumor suppressor by negatively regulating the JNK-c-Jun pathway.[9][16][20] The FERM domain of 4.1N directly binds to Protein Phosphatase 1 (PP1).[8][9][10] This interaction is thought to recruit PP1 to dephosphorylate and inactivate phosphorylated JNK (p-JNK), thereby inhibiting the downstream activation of the transcription factor c-Jun.[9] The inactivation of the JNK-c-Jun pathway leads to the altered expression of downstream target genes involved in cell proliferation and metastasis.[9]

Experimental Protocols

The identification and characterization of the interactions involving the 4.1N FERM domain rely on a variety of biochemical and molecular biology techniques. Below are detailed methodologies for two key experiments frequently cited in the study of these interactions.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Analysis

This protocol is designed to verify the interaction between the 4.1N FERM domain and a putative binding partner within a cellular context.

1. Cell Lysis:

-

Culture cells expressing both protein 4.1N and the protein of interest to ~80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

2. Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G agarose or magnetic beads to the clarified lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.

-

Carefully transfer the supernatant to a new pre-chilled tube.

3. Immunoprecipitation:

-

Add 1-5 µg of an antibody specific to the 4.1N FERM domain (or the binding partner) to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody in a separate tube.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30-50 µL of Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

4. Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. After each wash, pellet the beads and completely remove the supernatant.

5. Elution and Analysis:

-

After the final wash, resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes at 95-100°C to elute the proteins and denature them.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blot analysis using antibodies against both protein 4.1N and the putative interacting protein.

GST Pull-Down Assay for In Vitro Interaction Analysis

This protocol is used to confirm a direct physical interaction between the 4.1N FERM domain and a target protein in a controlled in vitro setting.

1. Expression and Purification of GST-tagged 4.1N FERM Domain:

-

Clone the cDNA encoding the 4.1N FERM domain into a GST-fusion expression vector (e.g., pGEX).

-

Transform the construct into an appropriate E. coli expression strain (e.g., BL21).

-

Induce protein expression with IPTG.

-

Harvest the bacterial cells and lyse them by sonication or with lysozyme.

-

Purify the GST-tagged 4.1N FERM domain from the soluble lysate using glutathione-sepharose beads.

-

Elute the purified protein or use it while bound to the beads.

2. Preparation of Prey Protein Lysate:

-

Prepare a cell lysate containing the protein of interest (prey) as described in the Co-IP protocol, or use a purified recombinant prey protein.

3. Binding Reaction:

-

Incubate the immobilized GST-4.1N FERM domain (on glutathione beads) with the prey protein lysate for 2-4 hours or overnight at 4°C with gentle rotation.

-

As a negative control, incubate the prey lysate with GST protein alone immobilized on beads.

4. Washing:

-

Pellet the beads by centrifugation (500 x g for 2 minutes at 4°C).

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.

5. Elution and Analysis:

-

Elute the bound proteins by adding 20-40 µL of elution buffer (e.g., 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0) or by boiling in 2x Laemmli sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

Conclusion

The FERM domain of protein 4.1N is a structurally conserved and functionally versatile module that is fundamental to the protein's role as a key molecular scaffold. Its ability to interact with a wide range of proteins at the plasma membrane allows it to orchestrate critical cellular events, from maintaining synaptic integrity to suppressing tumor progression. While the absence of a high-resolution experimental structure of the 4.1N FERM domain presents a limitation, ongoing research employing a combination of biochemical, molecular, and computational approaches continues to unravel the complexities of its interactions and regulatory mechanisms. A deeper understanding of the 4.1N FERM domain's structure and function holds significant promise for the development of novel therapeutic strategies targeting neurological disorders and cancer.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. moodle2.units.it [moodle2.units.it]

- 4. FERM domain–containing proteins are active components of the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A FERM-adjacent (FA) region defines a subset of the 4.1 superfamily and is a potential regulator of FERM domain function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 11. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. frontiersin.org [frontiersin.org]

- 13. Combined prediction and design reveals the target recognition mechanism of an intrinsically disordered protein interaction domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dokumen.pub [dokumen.pub]

- 15. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]

- 16. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. goldbio.com [goldbio.com]

- 19. researchgate.net [researchgate.net]

- 20. The Role of Cytoskeleton Protein 4.1 in Immunotherapy [mdpi.com]

evolutionary conservation of protein 4.1N

An In-depth Technical Guide to the Evolutionary Conservation of Protein 4.1N

For: Researchers, Scientists, and Drug Development Professionals Topic: Evolutionary Conservation of Protein 4.1N (EPB41L1)

Abstract

Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein that links the plasma membrane to the underlying cytoskeleton. As a member of the protein 4.1 superfamily, it plays a significant role in neuronal signaling, cell adhesion, and synaptic plasticity.[1][2] Its function is deeply tied to its conserved domain architecture, making its evolutionary history a critical area of study for understanding its physiological roles and its potential as a therapeutic target. This document provides a comprehensive analysis of the , details key experimental methodologies for its study, and outlines its involvement in significant signaling pathways.

Introduction to Protein 4.1N

The protein 4.1 family in vertebrates consists of four paralogous members: 4.1R (Erythrocyte), 4.1G (General), 4.1B (Brain), and 4.1N (Neuronal).[1][3] These proteins arose from gene duplication events and share a conserved domain structure, which includes three highly conserved regions: the N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, a central Spectrin-Actin Binding Domain (SABD), and a C-terminal Domain (CTD).[1] These are interspersed with less conserved "unique" regions (U1, U2, U3) that contribute to the specific functions of each paralog.[4]

Protein 4.1N's primary role is to act as an adaptor, organizing macromolecular complexes at the cell membrane. It links transmembrane proteins, such as receptors and ion channels, to the spectrin-actin network, thereby conferring stability to the membrane and regulating the localization of its binding partners.[5][6][7]

Evolutionary Conservation Analysis

The function of a protein is intrinsically linked to its structure, and the evolutionary conservation of its amino acid sequence is a strong indicator of functionally important regions. Protein 4.1N exhibits a pattern of differential conservation, with its functional domains showing significantly higher sequence identity across species compared to its unique, flexible regions.

Domain-Specific Conservation

-

FERM Domain: This domain is the most highly conserved region of 4.1N and the entire 4.1 family.[8] It is responsible for binding to the cytoplasmic tails of various transmembrane proteins, including cell adhesion molecules and receptors.[1][9] The high degree of conservation underscores its critical role in anchoring the protein to the plasma membrane and mediating key interactions. For instance, the identity between human and mouse 4.1N FERM domains is approximately 98%.[8]

-

Spectrin-Actin Binding Domain (SABD): The SABD is a later evolutionary development, emerging as invertebrates evolved into vertebrates.[1] It facilitates the connection to the underlying cytoskeleton. However, the SABD of protein 4.1N is unique among its paralogs, as it appears to lack the high-affinity binding to spectrin and actin, suggesting a divergence in function.[4]

-

C-Terminal Domain (CTD): The CTD is also highly conserved and is involved in protein-protein interactions, including binding to nuclear mitotic apparatus protein (NuMA).[1]

Quantitative Conservation Data

The sequence identity of protein 4.1N orthologs highlights its conservation across vertebrate evolution. While overall identity may vary, the core functional domains remain remarkably similar.

| Species | Common Name | Ortholog Gene | Overall Identity to Human (%) | Data Source |

| Homo sapiens | Human | EPB41L1 | 100% | - |

| Mus musculus | Mouse | Epb41l1 | ~95% | NCBI, Ensembl[10] |

| Rattus norvegicus | Rat | Epb41l1 | ~94% | NCBI |

| Danio rerio | Zebrafish | epb41l1 | ~60-70% (estimated) | Ensembl, UniProt[11][12] |

Note: Percentages are calculated based on full-length protein sequence alignments and can vary slightly depending on the specific isoforms and alignment algorithms used. The zebrafish ortholog for the paralog 4.1B shows approximately 56% identity to mouse 4.1B, with much higher conservation in individual domains, suggesting a similar pattern for 4.1N.[13]

Key Signaling Pathway: 4.1N in Tumor Suppression

Recent studies have identified protein 4.1N as a potential tumor suppressor, particularly in non-small cell lung cancer (NSCLC).[5][14] Its mechanism involves the negative regulation of the JNK-c-Jun signaling pathway. 4.1N, through its FERM domain, binds directly to Protein Phosphatase 1 (PP1).[5] This interaction enhances PP1's activity, leading to the dephosphorylation and inactivation of phosphorylated JNK (p-JNK). The inactivation of the JNK pathway subsequently reduces the expression of downstream targets involved in metastasis and proliferation, such as ezrin and MMP9, while upregulating cell cycle inhibitors like p53 and p21.[5][14]

Experimental Protocols

Analyzing the evolutionary conservation and function of protein 4.1N involves a combination of bioinformatic and biochemical techniques.

Workflow for Conservation Analysis

The following workflow outlines the standard procedure for analyzing the evolutionary conservation of a protein.

Protocol: Multiple Sequence Alignment & Phylogenetic Analysis

This protocol provides a general framework for generating a phylogenetic tree.[2][15][16]

-

Sequence Retrieval: a. Obtain the reference amino acid sequence for human protein 4.1N (UniProt: Q9H4G0). b. Use a protein BLAST (e.g., NCBI BLASTp) to find orthologous sequences in target species (e.g., Mus musculus, Danio rerio). Select well-annotated, full-length sequences. c. Download all sequences in FASTA format into a single file.

-

Multiple Sequence Alignment (MSA): a. Use an MSA tool such as Clustal Omega, MUSCLE, or MAFFT. These can be accessed via web servers (e.g., at EBI) or as standalone programs. b. Upload the FASTA file containing the 4.1N orthologs. c. Execute the alignment using default parameters (e.g., gap opening/extension penalties). The output will show conserved columns and regions of divergence.

-

Phylogenetic Tree Construction: a. Import the alignment file (e.g., in Clustal or PHYLIP format) into a phylogenetic analysis software package like MEGA (Molecular Evolutionary Genetics Analysis).[2] b. Model Selection: Use the software's tools to find the best-fit substitution model for the data (e.g., JTT, WAG for proteins). This is crucial for the accuracy of the tree. c. Tree Building: Select a statistical method for tree inference. The Maximum Likelihood (ML) method is robust and commonly used. d. Bootstrap Analysis: Perform bootstrapping (e.g., 1000 replicates) to assess the statistical support for each branch in the tree. Bootstrap values >70% are generally considered reliable. e. Visualization: Render the final tree, displaying branch lengths (proportional to evolutionary distance) and bootstrap values.

Protocol: Co-Immunoprecipitation (Co-IP) and Western Blot

This protocol is used to verify in vivo protein-protein interactions, such as the binding of 4.1N to PP1.[1][5][17]

-

Cell Lysis: a. Culture cells expressing the proteins of interest to ~80-90% confluency. b. Wash cells with ice-cold PBS. c. Lyse the cells by adding ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. d. Scrape the cells and incubate the lysate on ice for 15-30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

-

Immunoprecipitation: a. Determine the protein concentration of the lysate (e.g., using a BCA assay). b. Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C. Pellet the beads and discard them. c. Add the primary antibody specific to the "bait" protein (e.g., anti-4.1N antibody) to the lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing and Elution: a. Pellet the beads by centrifugation at a low speed (~1,000 x g). b. Discard the supernatant and wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins. c. Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE sample buffer (Laemmli buffer) and boiling at 95-100°C for 5-10 minutes. d. Pellet the beads, and collect the supernatant containing the eluted proteins.

-

Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE.[18] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody against the "prey" protein (e.g., anti-PP1 antibody) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band corresponding to the molecular weight of PP1 confirms the interaction.

Conclusion

Protein 4.1N is a highly conserved structural and signaling protein essential for the normal function of the nervous system and other tissues. Its evolutionary conservation, particularly within the FERM and CTD domains, highlights the ancient and critical role of linking membrane dynamics with the cell's internal cytoskeletal framework. Understanding the conserved nature of 4.1N and its interaction partners, such as in the PP1-JNK pathway, provides valuable insights for basic research and offers a platform for exploring its potential in drug development, especially in the context of cancer and neurological disorders. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the conservation and function of this multifaceted protein.

References

- 1. assaygenie.com [assaygenie.com]

- 2. megasoftware.net [megasoftware.net]

- 3. bio-rad.com [bio-rad.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Gene: EPB41L1 (ENSG00000088367) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]

- 6. Epb41l1 erythrocyte membrane protein band 4.1-like 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 8. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Epb41l1 erythrocyte membrane protein band 4.1 like 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Gene: EPB41L1 (ENSG00000088367) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]

- 11. ims.u-tokyo.ac.jp [ims.u-tokyo.ac.jp]

- 12. 4.1Ba is necessary for glutamatergic synapse formation in the sensorimotor circuit of developing zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Phylogenetic Tree Construction - James White Laboratory [sites.rutgers.edu]

- 15. Slides: Phylogenetics - Back to Basics - Multiple Sequence Alignment / Phylogenetics - Back to Basics - Multiple Sequence Alignment / Evolution [training.galaxyproject.org]

- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Western blot protocol | Abcam [abcam.com]

The Role of Protein 4.1N in Synaptic Plasticity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein 4.1N, a neuronally enriched scaffolding protein, is emerging as a critical regulator of synaptic plasticity, primarily through its dynamic control of AMPA receptor trafficking. By physically linking glutamate receptors to the underlying actin cytoskeleton, 4.1N plays a pivotal role in the insertion of AMPA receptors into the postsynaptic membrane, a key process for the expression of long-term potentiation (LTP). This interaction is finely tuned by post-translational modifications, such as phosphorylation by Protein Kinase C, highlighting a sophisticated mechanism for modulating synaptic strength. While its influence on NMDA receptors appears indirect, its function is essential for maintaining the structural and functional integrity of synapses, particularly in specific hippocampal subregions. This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies central to understanding the function of protein 4.1N in synaptic plasticity.

Introduction to Protein 4.1N

Protein 4.1N, also known as Erythrocyte Membrane Protein Band 4.1 Like 1 (EPB41L1), is a member of the protein 4.1 family of cytoskeletal-associated proteins.[1] These proteins are characterized by a conserved domain structure that allows them to function as versatile adaptors, linking transmembrane proteins to the spectrin-actin cytoskeleton.[1][2] In neurons, 4.1N is highly expressed and localizes to both pre- and postsynaptic compartments, where it is considered a hub protein for organizing synaptic membrane proteins.[3][4]

The structure of 4.1N includes three primary domains:

-

FERM Domain (Four-point-one, Ezrin, Radixin, Moesin): Located at the N-terminus, this domain is responsible for binding to the cytoplasmic tails of various transmembrane proteins, including cell adhesion molecules and receptors.[1][4][5]

-

SAB Domain (Spectrin-Actin Binding): This central domain facilitates the connection to the cytoskeleton.[1]

-

CTD (C-Terminal Domain): The C-terminus also participates in protein-protein interactions, notably with the GluA1 subunit of AMPA receptors.[5][6]

Core Mechanism: 4.1N in AMPA Receptor Trafficking and LTP

The primary role of 4.1N in synaptic plasticity is its regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) trafficking. AMPARs mediate the majority of fast excitatory synaptic transmission, and the number of receptors at the synapse is a key determinant of synaptic strength.[7]

Protein 4.1N is required for the activity-dependent insertion of AMPARs into the extrasynaptic membrane, a crucial step preceding their delivery to the synapse during LTP.[7] It achieves this by acting as a molecular bridge: its CTD binds directly to the membrane-proximal region of the AMPAR subunit GluA1, while its SAB domain anchors it to actin filaments.[7][8] This linkage is essential for stabilizing AMPARs at the cell surface and facilitating their regulated delivery.[8] Disruption of the actin cytoskeleton or the 4.1N-GluA1 interaction significantly reduces the surface expression of AMPA receptors.[8]

This process is not static but is dynamically regulated by upstream signaling pathways. A key regulatory event is the phosphorylation of the GluA1 subunit by Protein Kinase C (PKC).

Signaling Pathway for 4.1N-Mediated AMPAR Insertion

The activity-dependent insertion of AMPARs mediated by 4.1N is initiated by signaling cascades that activate PKC. Upon activation, PKC phosphorylates serine residues S816 and S818 on the C-terminal tail of the GluA1 subunit.[7] This phosphorylation event significantly enhances the binding affinity between GluA1 and 4.1N, promoting the insertion of the receptor into the plasma membrane.[7] This mechanism is a cornerstone of LTP expression.[7][9]

References

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. SynCAM1 recruits NMDA receptors via Protein 4.1B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of AMPA Receptor GluR1 Subunit Surface Expression by a 4.1N-Linked Actin Cytoskeletal Association | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Protein 4.1N and its Interaction with the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein 4.1N, a crucial scaffolding protein enriched in neurons, plays a pivotal role in linking transmembrane proteins to the underlying actin cytoskeleton. This guide provides a comprehensive technical overview of protein 4.1N, detailing its structure, its multifaceted interactions, and its indirect but vital connection to the actin cytoskeleton. While possessing a Spectrin-Actin Binding (SAB) domain, protein 4.1N uniquely does not directly bind actin. Instead, it orchestrates cytoskeletal dynamics and cellular processes through its N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain and C-terminal domain (CTD), which engage a diverse array of binding partners. This document summarizes key quantitative interaction data, provides detailed experimental protocols for studying these interactions, and visualizes the complex signaling pathways in which 4.1N is a central player. Understanding these molecular mechanisms is critical for developing novel therapeutic strategies targeting neurological disorders and cancer, where 4.1N function is often dysregulated.

Introduction to Protein 4.1N

Protein 4.1N, encoded by the EPB41L1 gene, is a member of the protein 4.1 superfamily of scaffolding proteins.[1][2] These proteins are characterized by a conserved domain structure that facilitates their function as linkers between the plasma membrane and the cytoskeleton.[3] Protein 4.1N is predominantly expressed in the brain and peripheral nervous system, with different isoforms found in various tissues.[1][4] It is essential for numerous cellular functions, including the regulation of synaptic plasticity, cell adhesion, migration, and tumor suppression.[1][5]

1.1. Domain Architecture

Protein 4.1N comprises three conserved domains: the N-terminal FERM domain, a central Spectrin-Actin Binding (SAB) domain, and a C-terminal domain (CTD). These are interspersed with unique, non-conserved regions (U1, U2, and U3).[1][2]

-

FERM Domain: This domain is responsible for binding to the cytoplasmic tails of various transmembrane proteins, including ion channels, receptors, and cell adhesion molecules.[6][7]

-

SAB Domain: Unlike its paralogs, the SAB domain of protein 4.1N does not bind to spectrin or actin.[6][7][8] This unique feature underscores its role as an indirect linker to the actin cytoskeleton.

-